![molecular formula C22H15FN2O4 B349106 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-44-5](/img/structure/B349106.png)
1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
Chromeno[2,3-c]pyrrole derivatives are explored for their potential in drug discovery due to their diverse pharmacological activities. They have been investigated for their anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Catalysis
In catalysis, chromeno[2,3-c]pyrrole derivatives can act as catalysts or ligands in chemical reactions. Their ability to facilitate reactions makes them valuable in synthetic chemistry and industrial processes .
Medicinal Chemistry
The medicinal chemistry applications of these derivatives are vast. They are used to synthesize compounds with potential therapeutic effects and can be tailored for targeted drug delivery systems .
Chemical Biology
Chromeno[2,3-c]pyrrole derivatives have a burgeoning significance in chemical biology due to their multifaceted applications in synthesizing biologically active molecules .
Green Chemistry
These compounds are synthesized using green chemistry approaches, which emphasize environmentally friendly methods. The use of ethanol as a solvent and potassium carbonate as a base is an example of such sustainable practices .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
It’s likely that the compound induces changes at the molecular and cellular levels, leading to observable effects . More detailed studies are needed to describe these effects.
properties
IUPAC Name |
1-(2-fluorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c1-11-7-8-16-14(9-11)20(26)18-19(13-5-3-4-6-15(13)23)25(22(27)21(18)28-16)17-10-12(2)29-24-17/h3-10,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDVNCWYWXULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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